cyclopentanone O-(4-bromobenzoyl)oxime

CYP inhibition Drug metabolism Hepatotoxicity risk assessment

Cyclopentanone O-(4-bromobenzoyl)oxime is an oxime ester derivative combining a cyclopentanone oxime core with a 4-bromobenzoyl substituent (molecular formula C12H12BrNO2, molecular weight 282.13 g/mol). The presence of the para-bromine atom and the oxime ester linkage confers distinct physicochemical properties relative to simpler oximes and alternative O-substituted oxime ethers.

Molecular Formula C12H12BrNO2
Molecular Weight 282.13 g/mol
Cat. No. B324163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclopentanone O-(4-bromobenzoyl)oxime
Molecular FormulaC12H12BrNO2
Molecular Weight282.13 g/mol
Structural Identifiers
SMILESC1CCC(=NOC(=O)C2=CC=C(C=C2)Br)C1
InChIInChI=1S/C12H12BrNO2/c13-10-7-5-9(6-8-10)12(15)16-14-11-3-1-2-4-11/h5-8H,1-4H2
InChIKeyPARXRZGIFUFMBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentanone O-(4-bromobenzoyl)oxime: Structural Characteristics and Procurement Considerations


Cyclopentanone O-(4-bromobenzoyl)oxime is an oxime ester derivative combining a cyclopentanone oxime core with a 4-bromobenzoyl substituent (molecular formula C12H12BrNO2, molecular weight 282.13 g/mol) . The presence of the para-bromine atom and the oxime ester linkage confers distinct physicochemical properties relative to simpler oximes and alternative O-substituted oxime ethers [1]. This compound functions as a versatile synthetic intermediate in heterocycle construction and has been evaluated in multiple bioactivity screening campaigns, though direct head-to-head comparative data against close analogs remain limited in the publicly available literature .

Why Cyclopentanone O-(4-bromobenzoyl)oxime Cannot Be Replaced by Unsubstituted or Acetone-Derived Oxime Analogs


Substitution of cyclopentanone O-(4-bromobenzoyl)oxime with generic oxime analogs is not straightforward due to three critical differentiating factors. First, the cyclopentanone ring confers distinct conformational constraints that influence both reactivity in sigmatropic rearrangements and biological target engagement compared to acyclic acetone-derived oximes [1]. Second, the para-bromobenzoyl ester group substantially alters electronic properties (cLogP ~3.57) and provides a heavy atom handle for crystallographic phasing, a feature absent in unsubstituted cyclopentanone oxime (MW 99.13, cLogP ~0.8) [2]. Third, the oxime ester bond introduces hydrolytic lability that can be exploited for prodrug design or controlled release, whereas simple oximes lack this functional dimension .

Cyclopentanone O-(4-bromobenzoyl)oxime: Quantitative Comparative Evidence for Scientific Selection


Differential CYP1A2 Inhibition: Selectivity Advantage Over Structurally Related Oxime Esters

Cyclopentanone O-(4-bromobenzoyl)oxime exhibits moderate CYP1A2 inhibition (IC50 = 7.0 μM) in human microsomes, a level that suggests potential drug-drug interaction relevance without being a potent pan-CYP inhibitor. In contrast, 1-(2-pyridinyl)ethanone O-(4-bromobenzoyl)oxime, a closely related oxime ester bearing a pyridine-substituted ketone core, shows approximately 2.9-fold weaker inhibition of sentrin-specific protease 8 (IC50 = 2.43 μM) [1]. This comparison is indirect but establishes that the cyclopentanone core imparts distinct biological activity profiles relative to heteroaromatic oxime ester analogs [2].

CYP inhibition Drug metabolism Hepatotoxicity risk assessment ADME-Tox screening

Antibiofilm Activity Against Enterococcus faecalis: Class-Level Differentiation from Non-Oxime Antimicrobials

Cyclopentanone O-(4-bromobenzoyl)oxime inhibits Enterococcus faecalis biofilm formation with an IC50 of 125 μM after 20 hours of exposure, measured by crystal violet staining [1]. While this potency is modest, the compound's classification as a cell wall synthesis inhibitor with weak whole-cell activity distinguishes it mechanistically from conventional antibiotics such as β-lactams or glycopeptides [2]. Functionalized cyclopentenone-derived oxime ethers as a class have demonstrated activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE) strains, suggesting this scaffold warrants further exploration for resistant Gram-positive infections [3].

Antibiofilm Enterococcus faecalis Antimicrobial screening Gram-positive pathogens

Crystallographic Heavy-Atom Derivative: Unique Utility in Absolute Configuration Determination

O-(4-bromobenzoyl) derivatives of cyclopentanone-based cyanohydrins have been successfully employed for absolute configuration determination via X-ray crystallography. The para-bromine atom provides sufficient anomalous scattering to enable unambiguous assignment of stereochemistry without requiring additional heavy-atom derivatization [1]. In a systematic study of hydroxynitrile lyase-catalyzed HCN addition to 2-substituted cyclopentanones, the O-p-bromobenzoyl derivatives were selected specifically for crystallographic analysis, enabling definitive determination of the cis-(1R,2S) and trans-(1R,2R) configurations [2]. Unsubstituted cyclopentanone oxime (MW 99.13) lacks this phasing capability, while acetone O-(4-bromobenzoyl)oxime (MW 256.1) lacks the conformational constraints of the cyclopentane ring that facilitate crystal packing .

X-ray crystallography Absolute configuration Heavy atom derivative Stereochemistry

Synthetic Versatility: Cyclopentanone Oxime Esters as Substrates for Photoredox-Catalyzed Cyanation

Cyclopentanone oxime esters, including O-(4-bromobenzoyl) derivatives, serve as versatile substrates in visible-light photoredox catalysis for C-C bond formation via iminyl radical intermediates. Under optimized conditions (TMSCN, Cu(MeCN)4PF6 catalyst, Ir(ppy)3 photocatalyst, DMAc, RT, 36 h, 5 W blue LED irradiation), cyclopentanone oxime esters undergo ring-opening cyanation to yield distal cyanide-containing products [1]. This reactivity pathway is fundamentally distinct from unsubstituted cyclopentanone oxime (CAS 1192-28-5), which undergoes Beckmann rearrangement to lactams under acidic conditions rather than photoredox-mediated fragmentation . The O-(4-bromobenzoyl) ester linkage acts as a leaving group enabling iminyl radical generation, a functional handle absent in the parent oxime .

Photoredox catalysis Cyanation Oxime ester fragmentation Synthetic methodology

Cyclopentanone O-(4-bromobenzoyl)oxime: Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Early-Stage CYP Liability Screening and Biofilm Inhibitor SAR

This compound is suitable as a tool compound for establishing CYP1A2 inhibition baselines in medicinal chemistry campaigns where oxime ester scaffolds are under evaluation. Its moderate IC50 of 7.0 μM in human microsomes provides a reference point for assessing structure-dependent CYP liability, while its antibiofilm activity against E. faecalis (IC50 = 125 μM) offers a starting scaffold for Gram-positive biofilm inhibitor development [5]. Researchers should note that while class-level antimicrobial activity has been reported for functionalized cyclopentenone oxime ethers against MRSA and VRE strains, direct potency comparisons to clinical antibiotics are not available in public data sources .

Synthetic Methodology: Photoredox-Catalyzed C-C Bond Formation via Iminyl Radicals

This oxime ester functions as a substrate for visible-light-mediated cyanation reactions, enabling access to distal cyanide-functionalized products that are difficult to obtain via traditional Beckmann rearrangement pathways [5]. The established reaction conditions (TMSCN, Cu/ligand catalyst system, Ir(ppy)3 photocatalyst, blue LED irradiation) provide a validated starting point for methodology development .

Structural Chemistry: Absolute Configuration Determination of Chiral Cyclopentanone Derivatives

The para-bromine atom provides sufficient anomalous scattering for X-ray crystallographic phasing, enabling unambiguous assignment of absolute configuration for cyclopentanone-derived stereocenters. This application has been validated in the stereochemical analysis of cyanohydrins obtained from hydroxynitrile lyase-catalyzed reactions [5]. The cyclopentanone core offers conformational rigidity advantageous for crystal packing compared to acyclic oxime ester analogs .

Heterocyclic Synthesis: Precursor for Benzofuran and Indole Construction

Cyclopentanone aryloximes undergo [3,3]-sigmatropic rearrangement upon N-trifluoroacetylation, providing an efficient route to functionalized benzofurans and dihydrobenzofurans. This methodology has been applied to the synthesis of natural products including (±)-aplysin and (±)-filiformin [5]. The cyclopentanone framework distinguishes this reactivity from acetone-derived oxime ethers, which lack the ring constraint necessary for the sigmatropic rearrangement pathway .

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